molecular formula C10H12ClN3O B15213654 6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine CAS No. 105977-09-1

6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B15213654
CAS No.: 105977-09-1
M. Wt: 225.67 g/mol
InChI Key: KREMHKNKJWQFEY-UHFFFAOYSA-N
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Description

6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole and pyridazine ring system. The molecule is substituted at the 6-position with chlorine and at the 8-position with a 2-methoxypropan-2-yl group. This structural arrangement confers unique physicochemical and pharmacological properties. Imidazo[1,2-b]pyridazines are known for their bioactivity, particularly as kinase inhibitors and antiproliferative agents . The 2-methoxypropan-2-yl substituent likely enhances solubility and target-binding affinity compared to simpler alkyl or aryl groups .

Properties

CAS No.

105977-09-1

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

6-chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C10H12ClN3O/c1-10(2,15-3)7-6-8(11)13-14-5-4-12-9(7)14/h4-6H,1-3H3

InChI Key

KREMHKNKJWQFEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NN2C1=NC=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and chlorination steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent at the 6-position can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[1,2-b]pyridazine N-oxides.

    Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural Comparison with Related Compounds

Positional Isomers of Imidazopyridazine

Imidazo[1,2-b]pyridazine differs from other isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine in nitrogen atom placement. In imidazo[1,2-b]pyridazine, one nitrogen is shared between the imidazole and pyridazine rings, enabling distinct electronic and steric interactions with biological targets. This isomer is more synthetically accessible and pharmacologically explored than its counterparts .

Substituent Variations

Key analogs include:

Compound Name Substituents (Position) Key Features
6-Chloroimidazo[1,2-b]pyridazine Cl (6) Simplest analog; limited solubility due to lack of bulky substituents
6-Chloro-2-methylimidazo[1,2-b]pyridazine Cl (6), CH₃ (2) Improved metabolic stability via methyl group; moderate kinase inhibition
6-Chloro-8-tert-butylimidazo[1,2-b]pyridazine Cl (6), tert-butyl (8) Enhanced steric bulk improves selectivity for kinases like IKKβ
Target Compound Cl (6), 2-methoxypropan-2-yl (8) Methoxy group increases hydrophilicity; propan-2-yl enhances binding

Pharmacological Activity and Selectivity

Kinase Inhibition

  • Target Compound : The 8-(2-methoxypropan-2-yl) group likely improves inhibition of kinases like IKKβ or Trk by enhancing hydrophobic interactions in the ATP-binding pocket .
  • 6-Chloro-2-phenyl Derivatives : Exhibit potent anti-malarial activity via inhibition of Plasmodium kinases (e.g., PI4K) .
  • 6-Chloro-3-methyl Derivatives : Show moderate activity against acetylcholinesterase but lower selectivity compared to the target compound .

Antiproliferative Effects

  • Target Compound : Expected to reduce cell proliferation in cancer models (similar to compound 5c in , which caused 89% reduction at 100 µM) .
  • Piperazine-Substituted Analogs : Block PI3K/mTOR pathways, but the 2-methoxypropan-2-yl group may offer better pharmacokinetics .

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